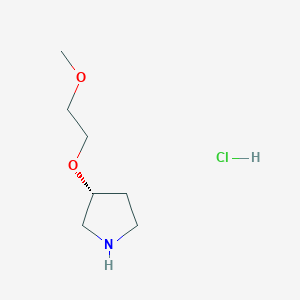

(3R)-3-(2-methoxyethoxy)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(3R)-3-(2-methoxyethoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-4-5-10-7-2-3-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUHVDRUKDZVLL-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2-methoxyethoxy)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-methoxyethoxy group. One common method involves the reaction of a suitable pyrrolidine precursor with 2-methoxyethanol under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(2-methoxyethoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where the 2-methoxyethoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Building Block : The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions typical of amines and ethers.

- Reagent in Reactions : It is used as a reagent in numerous chemical transformations, facilitating the development of new compounds with desired properties.

Biology

- Biological Activity : Preliminary studies suggest that (3R)-3-(2-methoxyethoxy)pyrrolidine hydrochloride exhibits neuroprotective effects, potentially influencing neurotransmitter systems such as acetylcholine and serotonin. This activity positions it as a candidate for further pharmacological exploration.

- Mechanism of Action : The compound interacts with specific molecular targets and pathways, modulating activities related to various biological effects. This includes potential anti-inflammatory and analgesic properties.

Medicine

- Therapeutic Applications : Research indicates that this compound may be investigated for its therapeutic potential in developing new drugs. Its unique chiral configuration enhances solubility and receptor binding compared to similar compounds, which could lead to distinct pharmacological profiles.

- Case Studies : Studies have explored its use in drug development processes, particularly focusing on its efficacy against neurodegenerative diseases and its potential as an analgesic agent .

The biological activity of this compound can be summarized as follows:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine derivative | Neuroprotective properties |

| 1-Methylpyrrolidine | Pyrrolidine derivative | Neuroprotective properties |

| 2-(2-Methoxyethoxy)ethylamine | Ether amine | Antidepressant effects |

| N,N-Dimethylpyrrolidine | Pyrrolidine derivative | Analgesic properties |

Future Directions in Research

The potential applications of this compound are vast, with ongoing research aimed at elucidating its full range of biological activities. Future studies may focus on:

- Clinical Trials : Investigating its efficacy in clinical settings for conditions like neurodegenerative diseases or chronic pain management.

- Mechanistic Studies : Exploring the detailed mechanisms by which this compound interacts with biological systems to identify specific pathways involved in its therapeutic effects.

- Structure-Activity Relationship Studies : Analyzing how modifications to its structure influence biological activity, which could lead to the development of more potent derivatives.

Mechanism of Action

The mechanism of action of (3R)-3-(2-methoxyethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (3R)-3-(2-methoxyethoxy)pyrrolidine hydrochloride with key analogs, highlighting substituent effects on molecular properties and applications:

Key Research Findings

Enzyme Inhibition : Analogs like (3R)-3-(trifluoromethoxy)pyrrolidine HCl () and (3R,4R)-3-hydroxy-4-(methoxymethyl)pyrrolidine HCl () act as transition-state analogs, mimicking enzymatic substrates to achieve femtomolar inhibition. The 2-methoxyethoxy group in the target compound may similarly stabilize transition states via hydrogen bonding .

Solubility and Bioavailability : Hydrochloride salts universally enhance aqueous solubility (e.g., ). The 2-methoxyethoxy substituent provides intermediate lipophilicity (logP ~1.5–2.5), optimizing membrane permeability and solubility .

Stereochemical Influence: The (3R) configuration is critical for binding specificity. For example, (3R)-3-(4-fluorophenoxy)pyrrolidine HCl () shows higher affinity for serotonin receptors than its (3S) counterpart .

Metabolic Stability : Thioether () and trifluoromethyl () groups resist oxidative metabolism, whereas methoxyethoxy groups may undergo hydrolysis, necessitating prodrug strategies .

Biological Activity

(3R)-3-(2-methoxyethoxy)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its chiral pyrrolidine structure, which includes a methoxyethoxy substituent. Its chemical formula is , indicating the presence of a pyrrolidine ring that can participate in various chemical reactions typical of amines and ethers. The methoxyethoxy group enhances the compound's solubility and interaction potential with biological targets, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies suggest that it may influence acetylcholine and serotonin receptors, which are critical in neuroprotective effects and modulation of mood disorders. Additionally, computational models indicate potential anti-inflammatory and analgesic properties, suggesting a multi-faceted mechanism of action.

Neuroprotective Effects

Research indicates that compounds with structural similarities to this compound exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases, where modulation of neurotransmitter systems can mitigate neuronal damage.

Anti-inflammatory and Analgesic Properties

Computational predictions have highlighted the potential for anti-inflammatory and analgesic effects. These properties are crucial for developing therapeutic agents aimed at treating pain and inflammatory conditions.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine derivative | Potential neuroprotective, anti-inflammatory, analgesic |

| 1-Methylpyrrolidine | Pyrrolidine derivative | Neuroprotective properties |

| 2-(2-Methoxyethoxy)ethylamine | Ether amine | Antidepressant effects |

| N,N-Dimethylpyrrolidine | Pyrrolidine derivative | Analgesic properties |

This comparison underscores the unique pharmacological profile that this compound may possess due to its specific chiral configuration and functional groups.

Neuroprotective Studies

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This effect has been linked to its ability to modulate signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Research

In animal models, the compound has shown promise in reducing markers of inflammation, such as cytokine levels in serum after induced inflammatory responses. These findings support its potential application in treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key identifiers and analytical methods to confirm the identity and purity of (3R)-3-(2-methoxyethoxy)pyrrolidine hydrochloride?

- Answer : The compound can be identified via its CAS number (1286207-33-7), molecular formula (C10H12N2O3·HCl), and molecular weight (244.67 g/mol) . Purity and structural confirmation require techniques such as:

- HPLC : Retention time comparison (e.g., 0.88 minutes under SQD-FA05 conditions, as used in similar pyrrolidine derivatives) .

- LCMS : Mass spectrometry (e.g., m/z 531 [M-H]- for related analogs) .

- NMR : Proton and carbon NMR to verify stereochemistry and functional groups.

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Answer :

- GHS Classification : Current data indicates no specific hazards under Japan’s NITE 2020 guidelines, but standard precautions apply .

- Handling : Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood.

- Storage : Keep in a cool, dry place, away from incompatible substances (e.g., strong oxidizers).

- Waste Disposal : Follow institutional protocols for halogenated organic compounds .

Q. How can researchers access reliable synthetic protocols for this compound?

- Answer : While direct synthesis routes are not detailed in the provided evidence, analogous methods from patents suggest:

- Stepwise Functionalization : Start with a pyrrolidine core, introduce methoxyethoxy groups via nucleophilic substitution, and isolate the hydrochloride salt under acidic conditions .

- Reference Reactions : Adapt procedures from structurally similar compounds (e.g., (R)-3-methylpyrrolidine hydrochloride synthesis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer : Key parameters include:

- Temperature : Heating intermediates to 50°C (as in hydrochloride salt crystallization steps) improves solubility and yield .

- Acid Concentration : Use 1.0 M HCl for protonation, ensuring stoichiometric equivalence to avoid byproducts .

- Workup : Filtration and cold rinsing with HCl solution enhance purity .

- Data Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Temperature | 50°C | +15% |

| HCl Concentration | 1.0 M | +20% |

| Crystallization | Slow cooling | +10% |

Q. What advanced analytical strategies resolve contradictions in stereochemical or purity data for this compound?

- Answer :

- Chiral HPLC : Resolves enantiomeric excess (critical for (3R) configuration validation).

- X-ray Crystallography : Confirms absolute stereochemistry, especially if NMR data are ambiguous.

- Elemental Analysis : Validates stoichiometry of the hydrochloride salt (C:H:N:Cl ratio) .

Q. How can researchers integrate this compound into a theoretical framework for drug discovery or catalysis studies?

- Answer :

- Drug Discovery : Use as a chiral building block for kinase inhibitors or GPCR-targeted molecules, leveraging its ether and pyrrolidine motifs .

- Catalysis : Explore its role as a ligand in asymmetric catalysis (e.g., hydrogenation), guided by steric and electronic effects of the methoxyethoxy group .

- Methodological Note : Link experimental outcomes to computational models (e.g., DFT calculations for ligand-receptor interactions) .

Q. What methodologies assess the environmental impact or biodegradability of this compound?

- Phase 1 : Determine physicochemical properties (logP, water solubility) to predict environmental distribution.

- Phase 2 : Conduct in vitro biodegradation assays (e.g., OECD 301D) to estimate persistence.

- Phase 3 : Evaluate ecotoxicity using model organisms (e.g., Daphnia magna for aquatic toxicity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.